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Introduction: IMM-01 is a novel recombinant SIRPα-Fc fusion protein that targets the

CD47/SIRPα checkpoint pathway, a key regulator of the innate immune response.[1]

Overexpression of CD47 on cancer cells allows them to evade phagocytosis by macrophages

through interaction with SIRPα.[2] IMM-01 is designed to block this "don't eat me" signal, while

its Fc domain simultaneously activates an "eat me" signal, leading to a dual mechanism of anti-

tumor activity.[3] This guide provides a comprehensive overview of the early research findings

for IMM-01 in hematological malignancies, focusing on its mechanism of action, preclinical

data, and clinical trial results.

Mechanism of Action
IMM-01 is a SIRPα-Fc fusion protein that competitively binds to CD47 on tumor cells, thereby

preventing its interaction with SIRPα on macrophages.[1] This disruption of the CD47-SIRPα

axis removes the inhibitory "don't eat me" signal.[3] Concurrently, the human IgG1 Fc portion of

IMM-01 engages with Fcγ receptors on macrophages, initiating a potent "eat me" signal that

triggers antibody-dependent cellular phagocytosis (ADCP).[3] Preclinical studies have shown

that IMM-01 induces strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity

(ADCC), but not complement-dependent cytotoxicity (CDC).[4] The proposed anti-tumor activity

of IMM-01 involves three potential mechanisms: direct activation of macrophages to

phagocytose tumor cells, subsequent antigen presentation by macrophages to activate T-cells,
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and the conversion of "cold" tumors into "hot" tumors through the secretion of cytokines and

chemokines that increase immune cell infiltration.[4][5]

Caption: IMM-01's dual mechanism of action.

Preclinical Data
Preclinical evaluation of IMM-01 has demonstrated its high binding affinity to CD47 and potent

in vitro anti-tumor activity.

Parameter Value
Cell Lines/Assay
Conditions

Binding Affinity (EC50) 0.4967 nM In vitro binding assay.[1]

ADCP Induction (EC50) 0.1389 nM Jurkat-CSR cells.[5]

ADCC Activity Moderate Maximum levels at 5 nM.[5]

CDC Activity Not Induced [5]

Cell Line Binding Strong

Raji, Daudi, SU-DHL-10,

Jurkat, HL60, MV-4-11, Reh,

and others.[5]

Red Blood Cell Binding None [5]

IMM-01 has shown robust anti-tumor activity as a monotherapy in various mouse xenograft

models of hematological malignancies.

Mouse Model Tumor Type Outcome

HL-60 CB17-SCID Acute Myeloid Leukemia
Strong in vivo anti-tumor

activity.[3]

Daudi CB17-SCID Burkitt's Lymphoma
Strong in vivo anti-tumor

activity.[3]

Raji CB17-SCID Burkitt's Lymphoma
Strong in vivo anti-tumor

activity.[3]
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Experimental Protocols
To determine the binding affinity of IMM-01 to CD47, an in vitro binding assay was performed.

The specific protocol is not detailed in the provided search results, but a general workflow can

be inferred.
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In Vitro Binding Assay Workflow
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unbound IMM-01

Add HRP-conjugated
anti-human IgG Fc
secondary antibody

Incubate

Wash to remove
unbound secondary Ab

Add substrate
(e.g., TMB)

Incubate for
color development

Add stop solution

Read absorbance
at 450 nm

Calculate EC50

End

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro binding assay.
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The antibody-dependent cellular phagocytosis (ADCP) assay was performed using flow

cytometry to evaluate the phagocytic activity induced by IMM-01.[3]

ADCP Assay Workflow

Start
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://ashpublications.org/blood/article/140/Supplement%201/3067/488109/Novel-Sirp-Fc-Fusion-Protein-IMM01-Exhibits-Dual
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A generalized workflow for an ADCP assay.

Clinical Research Findings
A first-in-human, Phase I dose-escalation study (ChiCTR1900024904) evaluated the safety,

tolerability, and preliminary efficacy of IMM-01 monotherapy in patients with relapsed or

refractory lymphoma.[6][7]

Study Design:

Design: Accelerated titration followed by a standard 3+3 dose escalation.[8]

Population: Patients with relapsed or refractory lymphoma who had failed standard

therapies.[6]

Dose Levels: 0.003, 0.01, 0.05, 0.15, 0.5, 1.0, 1.5, and 2.0 mg/kg.[6][7]

Regimen: Intravenous administration once weekly for 4 weeks, followed by a 1-week rest in

a 5-week cycle.[8]

Key Findings:

Safety: IMM-01 was generally well-tolerated up to a dose of 2.0 mg/kg, with no dose-limiting

toxicities observed up to 1.0 mg/kg.[6][8] A key advantage noted was the weak binding to

human erythrocytes, avoiding severe hemolysis and the need for a priming dose.[6][8] The

most common treatment-related adverse events included thrombocytopenia, neutropenia,

pyrexia, and anemia.[6]

Efficacy: As of February 2021, with 14 patients enrolled, one patient with follicular lymphoma

(FL) achieved a complete response (CR), and patients with Hodgkin lymphoma (HL) and

angioimmunoblastic T-cell lymphoma (AITL) showed stable disease with tumor shrinkage.[6]

In a later update with 26 evaluable patients, the disease control rate (DCR) was 57.7%.[8]

One CR was observed in a patient with FL, and two partial responses (PRs) were seen in

patients with classical HL and AITL.[8] The development of IMM-01 as a monotherapy was

discontinued to focus on combination therapies.[9]
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Efficacy Endpoint Result (N=26)

Overall Response Rate (ORR) Not explicitly stated, but CR+PR = 3/26 (11.5%)

Complete Response (CR) 1 (Follicular Lymphoma)

Partial Response (PR) 2 (Classical Hodgkin Lymphoma, AITL)

Disease Control Rate (DCR) 57.7% (15/26)

An open-label, multi-center, Phase II study (NCT05140811) is evaluating the safety and

efficacy of IMM-01 in combination with azacitidine (AZA) as a first-line treatment for patients

with untreated higher-risk MDS.[10]

Study Design:

Population: Adults with intermediate to very high-risk MDS (IPSS-R score >3.5) not eligible

for stem cell transplant or intensive chemotherapy.[10]

Regimen: IMM-01 2.0 mg/kg/week intravenously plus AZA 75 mg/m² subcutaneously on

days 1-7 of a 28-day cycle.[10]

Key Findings (as of Dec 22, 2023):

Efficacy (N=51 evaluable): The combination showed promising efficacy.[10]

Overall Response Rate (ORR): 64.7%

Complete Response (CR): 29.4%

Marrow CR (mCR) with Hematologic Improvement (HI): 15.7%

Median Time to Response (TTR): 1.9 months

Median Duration of Response (DoR): Not Reached

Safety: The combination was well-tolerated. The most common grade ≥3 treatment-related

adverse events were hematological, including leukopenia, thrombocytopenia, and
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neutropenia. Importantly, grade ≥3 hemolysis was rare (1.8%) without the use of a priming

dose.[10]

Efficacy Endpoint Result (N=51)

Overall Response Rate (ORR) 64.7%

Complete Response (CR) 29.4%

Marrow CR with HI 15.7%

HI only 5.9%

Marrow CR only 13.7%

Median Time to Response 1.9 months

Median Duration of Response Not Reached

An open-label, multi-center, Phase II study (IMM01-04, NCT05833984) is evaluating IMM-01 in

combination with the anti-PD-1 antibody tislelizumab in patients with relapsed/refractory cHL

who have failed prior anti-PD-1 treatment.[11]

Study Design:

Population: Patients with relapsed/refractory cHL who have failed prior anti-PD-1 therapy.[11]

Regimen: IMM-01 2.0 mg/kg intravenously weekly, plus tislelizumab 200 mg intravenously

every 3 weeks.[12]

Key Findings (as of Dec 28, 2023):

Efficacy (N=32 evaluable): The combination demonstrated a robust anti-tumor effect.[11]

Overall Response Rate (ORR): 65.6%

Complete Response (CR) Rate: 18.8%

Disease Control Rate (DCR): 93.8%
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Median Duration of Response (DoR): Not Reached

Safety: The combination had a well-tolerated safety profile.[11] The most frequent grade ≥3

treatment-related adverse events were decreased lymphocyte, white blood cell, platelet, and

neutrophil counts.[11] No hemolytic anemia or hemolysis was reported.[11]

Efficacy Endpoint Result (N=32)

Overall Response Rate (ORR) 65.6%

Complete Response (CR) Rate 18.8%

Disease Control Rate (DCR) 93.8%

Median Time to Response 1.6 months

Median Duration of Response Not Reached

Conclusion
Early research on IMM-01 in hematological malignancies is promising. Its dual mechanism of

action, targeting both innate and adaptive immunity, has translated from potent preclinical

activity to encouraging clinical efficacy, particularly in combination therapies for MDS and cHL.

The favorable safety profile, notably the lack of significant hemolysis, distinguishes it from

some other CD47-targeting agents. Ongoing and future studies will further delineate the role of

IMM-01 in the treatment landscape for hematological cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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